8-Bromo-6-chloro-2H-chromene-3-carbonitrile
Overview
Description
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol. This compound is part of the chromene family, which consists of various derivatives of chromene, a bicyclic aromatic compound. Due to its unique structural features, it has garnered interest in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carbonitrile typically involves the bromination and chlorination of chromene derivatives. One common method is the reaction of 2H-chromene-3-carbonitrile with bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted chromene derivatives.
Scientific Research Applications
8-Bromo-6-chloro-2H-chromene-3-carbonitrile has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-6-chloro-2H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is unique due to its specific structural features, including the presence of bromine and chlorine atoms. Similar compounds in the chromene family include 6-chloro-2H-chromene-3-carbonitrile and 8-bromo-2H-chromene-3-carbonitrile. These compounds differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.
List of Similar Compounds
6-chloro-2H-chromene-3-carbonitrile
8-bromo-2H-chromene-3-carbonitrile
6-bromo-2H-chromene-3-carbonitrile
8-chloro-2H-chromene-3-carbonitrile
Biological Activity
8-Bromo-6-chloro-2H-chromene-3-carbonitrile is a synthetic compound that belongs to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and chlorine atoms enhances its electrophilicity, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on pathogens such as Escherichia coli and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 50 µg/mL | |
K. pneumoniae | 40 µg/mL | |
Staphylococcus aureus | 30 µg/mL |
The compound's mechanism of action includes the inhibition of bacterial DNA gyrase, which is vital for bacterial replication and survival. Molecular docking studies confirmed hydrogen bonding interactions between the compound and the target enzyme, enhancing its antimicrobial efficacy .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxic Effects of this compound
The compound induces apoptosis in cancer cells through dual inhibition of topoisomerases and tubulin, leading to cell cycle arrest. This mechanism was elucidated in studies where treated cells exhibited increased levels of apoptotic markers .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chromene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound had comparable efficacy to standard antibiotics like gentamicin, suggesting its potential as a therapeutic agent for bacterial infections .
- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of chromene derivatives, this compound demonstrated significant activity against multiple cancer cell lines, outperforming several other derivatives in terms of potency and selectivity towards cancer cells .
Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLRWHYKRVUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696320 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-10-3 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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